1-(3-Aminophenyl)pyrrolidin-2-one

Thermal stability High-temperature synthesis Process chemistry

Procurement of N-aryl-2-pyrrolidinone building blocks without regard to regioisomerism can compromise high-temperature reactions and melt-processing workflows. The meta isomer (CAS 31992-43-5) resolves these risks with measurable thermal advantages: • ~46°C boiling point advantage over the ortho isomer extends the safe operating range in melt-phase amidations and Buchwald-Hartwig couplings. • Low melting point (84-88°C) enables hot-melt extrusion well below co-former degradation thresholds, unlike the para isomer (mp 122-123°C). • Scalable via quantitative hydrogenation of 1-(3-nitrophenyl)pyrrolidin-2-one, ensuring cost-effective multi-kg supply with preserved atom economy.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 31992-43-5
Cat. No. B112458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Aminophenyl)pyrrolidin-2-one
CAS31992-43-5
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CC=CC(=C2)N
InChIInChI=1S/C10H12N2O/c11-8-3-1-4-9(7-8)12-6-2-5-10(12)13/h1,3-4,7H,2,5-6,11H2
InChIKeyZQGGRBIDRBYUJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Aminophenyl)pyrrolidin-2-one Chemical and Physical Profile


1-(3-Aminophenyl)pyrrolidin-2-one (CAS 31992-43-5) is a heterocyclic building block belonging to the N-aryl-2-pyrrolidinone class, defined by a central γ-lactam ring N-substituted with a meta-aminophenyl group. Its molecular formula is C₁₀H₁₂N₂O (MW 176.21 g/mol) . The compound is a solid at ambient temperature (mp 84–88 °C), exhibits a calculated LogP of 0.7, and is typically supplied at ≥95% purity for early discovery research . The primary amine handle on the aromatic ring enables a broad range of downstream derivatizations, including amide coupling, diazotization, and Schiff-base formation, making it a versatile intermediate in medicinal chemistry .

1-(3-Aminophenyl)pyrrolidin-2-one Regioisomer Specificity


A simple procurement decision based solely on the N-aryl-2-pyrrolidinone scaffold is insufficient because the three regioisomeric forms—ortho (CAS 14453-65-7), meta (CAS 31992-43-5), and para (CAS 13691-22-0)—exhibit significantly different bulk thermal properties. These differences arise from variations in crystal packing and intermolecular interactions driven by amino-group topology . Substituting the meta isomer with its ortho or para analog without thermal validation can lead to unexpected behavior in melt-processing protocols, high-temperature reactions, or sublimation-based purification, thereby invalidating experimental reproducibility in academic and industrial workflows.

1-(3-Aminophenyl)pyrrolidin-2-one Thermophysical and Synthetic Data


Boiling Point: Meta Isomer Thermal Stability Advantage

At standard atmospheric pressure (760 mmHg), 1-(3-aminophenyl)pyrrolidin-2-one (meta-isomer) exhibits a boiling point of 464.5 °C , which is 45.9 °C higher than the ortho-isomer (418.6 °C) and 2.3 °C higher than the para-isomer (462.2 °C) . This ~46 °C elevation relative to the ortho regioisomer yields an approximate 10 % margin in absolute temperature, reflecting stronger cohesive energy in the liquid phase uniquely conferred by the 1,3-substitution pattern.

Thermal stability High-temperature synthesis Process chemistry

Melting Point: Meta Isomer Melt Processing Advantage

The meta-isomer exhibits a melting point range of 84–88 °C , substantially lower than the ortho-isomer (99–101 °C) and the para-isomer (122–123 °C) . This represents a 15–17 °C depression relative to the ortho regioisomer and a 38–35 °C depression relative to the para counterpart, corresponding to an approximate 40 % reduction in melting temperature when compared with the para isomer on the Celsius scale.

Melt processing Co-crystal engineering Purification

Hydrogenolytic Reduction: Quantitative Conversion of Nitro Precursor

A published synthetic route converts 1-(3-nitrophenyl)pyrrolidin-2-one to the target meta-amino compound via palladium-catalyzed hydrogenation (10% Pd/C, 50 psi H₂) in ethanol at ambient temperature, with a reported yield of 100% after 2 h . While analogous hydrogenation procedures are feasible for the ortho- and para-nitro precursors, the meta-nitro precursor benefits from reduced steric encumbrance around the nitro group, favoring rapid hydrogen uptake. This quantitative conversion translates to a step efficiency of 1.0 (isolated product/theoretical), a benchmark value that procurement teams can use when evaluating commercial sourcing vs. in-house synthesis.

Synthetic efficiency Reductive amination Process yield

1-(3-Aminophenyl)pyrrolidin-2-one Application Scenarios


High-Temperature Solvent-Free Amidation and Cross-Coupling

When a synthetic route requires heating the neat amine above 400 °C—such as in direct amidation with carboxylic acids or palladium-catalyzed Buchwald-Hartwig coupling under melt conditions—the meta isomer's boiling point advantage of ~46 °C over the ortho isomer extends the safe operating range, mitigating the risk of evaporative loss and ensuring consistent stoichiometry throughout the reaction .

Hot-Melt Extrusion for Amorphous Solid Dispersions

The low melting point of 84–88 °C allows the meta isomer to be processed by hot-melt extrusion at temperatures well below the degradation thresholds of most co-formers and active pharmaceutical ingredients, enabling the formulation of amorphous solid dispersions without the thermal stress that would be required for the para isomer (mp 122–123 °C) .

Scale-Up of cGMP Intermediate via Hydrogenolytic Reduction

For organizations requiring multi-kilogram quantities, the reported 100% conversion of 1-(3-nitrophenyl)pyrrolidin-2-one under mild hydrogenation conditions supports a cost-effective, high-atom-economy manufacturing process. Procurement can prioritize the nitro precursor with confidence that the final reduction step will not erode yield, a critical consideration when comparing total cost of ownership across regioisomeric series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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